Pseudoephedroxane

Description

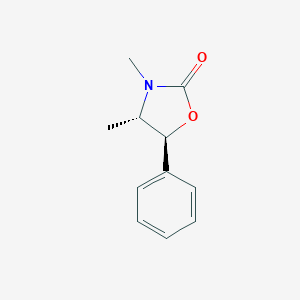

Structure

3D Structure

Properties

IUPAC Name |

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYARIILPGRTQL-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167383 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16251-47-1 | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Pseudoephedroxane

Advanced Synthetic Routes to Pseudoephedroxane

The synthesis of oxazolidinones, the structural class to which this compound belongs, has been a significant area of research in organic chemistry. These methods often focus on achieving high stereoselectivity and efficiency.

Catalytic Strategies for Stereoselective Oxazolidinone Synthesis

The stereoselective synthesis of oxazolidinones from amino alcohols, such as ephedrine (B3423809) and its derivatives, is a key strategy. One approach involves the treatment of amino alcohols with carbon dioxide in the presence of tri-n-butyl-phosphine, DBU, and dibenzyl azodicarboxylate (DBAD) to form 4,5-disubstituted oxazolidinones. sci-hub.se The use of chiral auxiliaries, including those derived from ephedrine, is a common method to control the stereochemistry of reactions. For instance, N-acyl oxazolidinones can be deprotonated to form Z-enolates, which can then react with various electrophiles in a highly diastereoselective manner. sci-hub.se

The conversion of N-tert-butyloxycarbonyl (N-Boc) derivatives of amino alcohols into 1,3-oxazolidin-2-ones can proceed with retention of configuration at the C5 position through intramolecular transesterification. uv.es Alternatively, under Mitsunobu conditions, the reaction can lead to the inverted 1,3-oxazolidin-2-one via an SN2 mechanism involving the intramolecular attack of the Boc group. uv.es

Table 1: Comparison of Stereochemical Outcomes in Oxazolidinone Synthesis

| Starting Material | Reagents/Conditions | Predominant Stereochemical Outcome | Mechanism |

| Amino alcohol | CO2, tri-n-butyl-phosphine, DBU, DBAD | Stereoselective formation of 4,5-disubstituted oxazolidinone | Cyclization |

| N-Boc amino alcohol | Base | Retention of configuration | Intramolecular transesterification |

| N-Boc amino alcohol | Mitsunobu conditions (DEAD, PPh3) | Inversion of configuration | Intramolecular SN2 attack |

Carbonylation Reactions in the Synthesis of this compound Precursors

Carbonylation reactions are pivotal in constructing the oxazolidinone ring system found in this compound. Palladium-catalyzed carbonylation of α,β-unsaturated aziridines has been shown to produce β-lactam derivatives, which are structurally related to oxazolidinones. metu.edu.tr While not a direct synthesis of this compound, this methodology highlights the utility of carbonylation in forming key heterocyclic structures from related nitrogen-containing precursors. The synthesis of pseudoephedrine itself, a direct precursor to this compound, can be achieved through various methods, including the reaction of benzaldehyde (B42025) with nitroethane followed by reduction.

Atom-Economy and Cost-Efficiency in this compound Chemical Production

The principle of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is a crucial consideration in modern synthetic chemistry. nih.govprimescholars.com In the context of this compound synthesis, this would involve choosing reaction pathways that minimize the generation of byproducts. Addition reactions, for example, are inherently atom-economical as all reactant atoms are incorporated into the product. rsc.org

For the industrial production of pseudoephedrine, a key precursor, a patented method involves a Friedel-Crafts reaction of 2-chloropropionyl chloride with benzene, followed by amination with methylamine. google.comgoogle.com This process is designed to be more environmentally friendly by avoiding highly polluting reagents like phosphorus trichloride (B1173362) and hazardous materials like bromine. google.com Furthermore, conducting the Friedel-Crafts and amination reactions in the same solvent reduces infrastructure costs and waste. google.comgoogle.com

Bio-Inspired and Biosynthetic Approaches to this compound and Analogs

Nature provides a direct source of this compound and offers inspiration for developing enzymatic and biosynthetic production methods.

Isolation and Characterization from Natural Sources (e.g., Ephedra spp.)

This compound was first identified as a minor bioactive oxazolidone derivative isolated from the aerial parts of Ephedra intermedia. It has since been detected in other Ephedra species that also contain ephedrine. The isolation process typically involves extraction from the plant material followed by chromatographic separation. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are then used to confirm the structure of the isolated compound. The molecular formula of this compound is C11H13NO2, and its molecular weight is 191.23 g/mol . nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13NO2 naturalproducts.net |

| Molecular Weight | 191.23 g/mol nih.gov |

| IUPAC Name | (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one nih.gov |

| CAS Number | 16251-46-0 nih.gov |

| Topological Polar Surface Area | 29.5 Ų nih.gov |

| Rotatable Bond Count | 1 nih.govnaturalproducts.net |

| Hydrogen Bond Donor Count | 0 nih.govnaturalproducts.net |

| Hydrogen Bond Acceptor Count | 2 nih.govnaturalproducts.net |

Enzymatic Cascade Reactions for Related Nor(pseudo)ephedrine Synthesis and Implications for this compound

While direct enzymatic synthesis of this compound is not widely reported, the enzymatic synthesis of its precursors, nor(pseudo)ephedrine and pseudoephedrine, has been explored. These methods provide a foundation for potential future biosynthetic routes to this compound.

Enzyme cascades, which involve multiple enzymatic steps in a single pot, have been developed for the synthesis of nor(pseudo)ephedrine isomers. researchgate.netcapes.gov.br One such cascade utilizes a lyase and either an (R)- or (S)-selective ω-transaminase to produce (1R,2R)-norpseudoephedrine and (1R,2S)-norephedrine with high enantiomeric and diastereomeric purity. researchgate.netcapes.gov.br The process starts from inexpensive materials and allows for the recycling of byproducts. researchgate.netcapes.gov.br

Another approach involves a two-step biocatalytic synthesis of (1S)-nor(pseudo)ephedrine analogues. unife.itpolimi.it This method consists of a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step using an amine transaminase. unife.itpolimi.it The commercial production of pseudoephedrine often utilizes yeast fermentation of dextrose in the presence of benzaldehyde to form (R)-phenylacetylcarbinol (L-PAC), which is then converted to pseudoephedrine via reductive amination. researchgate.net The discovery of an enzyme from Ephedra sinica that catalyzes a key step in ephedrine and pseudoephedrine formation opens the door for microbial fermentation-based production of these compounds. eurekalert.org

These enzymatic and biosynthetic strategies for producing ephedrine and its analogues highlight the potential for developing greener and more efficient routes that could be adapted for the synthesis of this compound.

Development of Analytical Standards and Deuterated Analogs for this compound Research

The advancement of research into any chemical entity is intrinsically linked to the availability of high-quality reference materials and specialized analytical tools. For this compound, a synthesized oxazolidine (B1195125) alkaloid, the development of certified analytical standards and isotopically labeled analogs is crucial for ensuring the accuracy, reproducibility, and depth of scientific investigations. researchgate.net These tools are fundamental for everything from basic structural confirmation to complex mechanistic and metabolic studies.

Impurity Profiling and Qualification of this compound Research Materials

The qualification of reference materials is a cornerstone of analytical chemistry, ensuring that researchers are working with a compound of known purity and identity. For this compound, which is available as a certified reference material, this process involves rigorous impurity profiling. lgcstandards.comlgcstandards.com Impurities in a chemical substance can arise from the synthetic route, degradation, or storage. Whether natural or synthetic, such impurities can possess their own biological activity, potentially confounding experimental results. epdf.pub

The process of impurity profiling serves to identify and quantify these extraneous substances. While specific impurity profiles for every synthetic batch of this compound are proprietary, the general approach is guided by principles established in pharmaceutical chemistry. Methodologies like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are standard for separating and identifying impurities. For chiral compounds like this compound, enantiomeric purity is also a critical parameter, and specialized chiral chromatography techniques may be employed to resolve and quantify different stereoisomers. researchgate.net

The qualification of this compound research materials ensures that any observed biological or chemical effects can be confidently attributed to the compound itself, a critical consideration for any scientific study. epdf.pubresearchgate.net

Applications of Deuterated this compound in Mechanistic and Metabolic Studies

Isotopically labeled compounds are invaluable tools in chemical and biomedical research. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), creates a molecule that is chemically similar but has a greater mass. This mass difference is the basis for its utility in a variety of research applications. nih.govnih.gov For this compound, the deuterated analog "this compound-d3" has been synthesized and is available for research purposes. pharmaffiliates.compharmaffiliates.comshubhambiopharma.com

The primary applications of deuterated analogs like this compound-d3 fall into two main categories:

Internal Standards for Quantitative Analysis: In analytical techniques like GC-MS or LC-MS, a known quantity of the deuterated analog is added to a sample. Because the deuterated standard behaves almost identically to the non-deuterated (endogenous) compound during sample preparation and analysis but can be distinguished by its higher mass, it serves as a perfect internal reference for accurate quantification. cerilliant.com

Probes for Mechanistic and Metabolic Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions involving the cleavage of this bond proceed more slowly for the deuterated compound. researchgate.net Researchers exploit this effect to:

Elucidate Metabolic Pathways: By comparing the metabolism of this compound with that of this compound-d3, scientists can identify which positions on the molecule are most susceptible to metabolic enzymes (e.g., cytochrome P450s). A slowing of metabolism at the deuterated site provides strong evidence that this position is a "soft spot" for metabolic transformation. nih.govnih.gov

Investigate Reaction Mechanisms: In studying the chemical transformations of this compound, the use of deuterated analogs can help pinpoint the rate-determining steps of a reaction.

The development of deuterated drugs has become a significant strategy in medicinal chemistry to improve the pharmacokinetic profiles of parent drugs by slowing down their metabolism. nih.gov While this compound is a research compound, the study of its deuterated analogs provides fundamental insights that are part of this broader scientific endeavor. nih.govnih.gov

Data Tables

Table 1: Deuterated Analog of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

|---|

Table 2: Research Applications of Deuterated this compound

| Application Area | Principle of Use | Research Finding |

|---|---|---|

| Quantitative Analysis | Use as an internal standard in mass spectrometry-based assays. | Enables precise and accurate measurement of this compound in complex biological matrices. |

| Metabolic Studies | Kinetic Isotope Effect: C-D bond is stronger than C-H bond, slowing metabolism at the deuterated site. | Helps identify sites of oxidative metabolism and elucidate metabolic pathways of the parent compound. nih.gov |

| Mechanistic Chemistry | Kinetic Isotope Effect. | Used to probe reaction mechanisms by identifying bond-breaking steps in chemical transformations. researchgate.net |

Pharmacological and Biological Activities of Pseudoephedroxane: Research Findings and Mechanisms

Anti-inflammatory Efficacy and Underlying Biological Mechanisms

Pseudoephedroxane has demonstrated notable anti-inflammatory properties in various experimental settings. These effects are attributed to its ability to modulate key inflammatory mediators and cellular pathways.

In Vivo Models for Anti-inflammatory Assessment of this compound

The anti-inflammatory potential of this compound has been evaluated using established in vivo models. One of the primary models is the carrageenan-induced hind-paw edema test in mice. nih.gov In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling. Studies have shown that this compound can significantly inhibit this edema formation, indicating its anti-inflammatory activity in a live organism. nih.govjst.go.jp This effect was observed in both sham-operated and adrenalectomized mice, suggesting the mechanism is independent of the adrenal glands. nih.gov Another in vivo model used to assess anti-inflammatory effects is the acetic acid-induced capillary permeability test, where this compound has also shown inhibitory activity.

Modulatory Effects of this compound on Inflammatory Mediators (e.g., Histamine, Serotonin, Bradykinin, Prostaglandins)

The inflammatory process involves the release of various chemical mediators that contribute to the characteristic signs of inflammation. Research has indicated that this compound can suppress the effects of several of these key mediators. Specifically, it has been shown to inhibit hind-paw edema induced by histamine, serotonin, bradykinin, and prostaglandin (B15479496) E1. nih.gov This broad-spectrum inhibition suggests that this compound exerts its anti-inflammatory action at the early exudative stage of inflammation. nih.gov Furthermore, studies have demonstrated that this compound can inhibit the biosynthesis of prostaglandin E2. nih.gov

| Inflammatory Mediator | Effect of this compound |

| Histamine | Inhibition of induced edema nih.gov |

| Serotonin | Inhibition of induced edema nih.gov |

| Bradykinin | Inhibition of induced edema nih.gov |

| Prostaglandin E1 | Inhibition of induced edema nih.gov |

| Prostaglandin E2 | Inhibition of biosynthesis nih.gov |

Investigation of this compound's Influence on Cellular Inflammatory Pathways (e.g., Arachidonic Acid Metabolism in Macrophages)

To understand the cellular mechanisms behind its anti-inflammatory effects, researchers have investigated the influence of this compound on inflammatory pathways within cells like macrophages. When stimulated, macrophages release arachidonic acid, which is then metabolized into various pro-inflammatory molecules, including prostaglandins (B1171923). jst.go.jpresearchgate.net Studies have revealed that this compound, along with other "mao" alkaloids, can inhibit the release of arachidonic acid and the subsequent production of prostaglandin E2 in rat peritoneal macrophages stimulated with zymosan particles. jst.go.jpresearchgate.net This suggests that a significant part of this compound's anti-inflammatory activity is due to its inhibitory effects on arachidonic acid metabolism. researchgate.net

Neuropharmacological Actions and Central Nervous System Research Implications

In addition to its anti-inflammatory properties, this compound exhibits distinct effects on the central nervous system (CNS), which differ from its parent compound, pseudoephedrine.

This compound's Inhibitory Actions within the Central Nervous System

Unlike ephedrine (B3423809), which has strong stimulatory effects on the CNS, and pseudoephedrine, which has weaker stimulatory actions, this compound exerts inhibitory actions within the central nervous system. nih.gov This inhibitory profile is a key characteristic of its neuropharmacological activity. nih.govusbio.net The effects of its counterpart, ephedroxane, are generally more intense in comparison. nih.gov

Potential for this compound in Neurological and Psychiatric Disorder Research

The inhibitory actions of this compound on the CNS suggest its potential as a subject of interest in research related to neurological and psychiatric disorders. nih.gov While direct clinical applications are yet to be established, its unique pharmacological profile warrants further investigation. The modulation of CNS activity is a cornerstone of treatment for many such disorders, and compounds with novel mechanisms of action are valuable tools for research. The potential for developing dual-action drugs that combine anti-inflammatory and specific CNS effects could be an area of future exploration.

Advanced Analytical and Computational Methodologies in Pseudoephedroxane Research

Spectroscopic and Chromatographic Techniques for Pseudoephedroxane Characterization and Purity Assessment

The foundational analysis of this compound would rely on a combination of spectroscopic and chromatographic methods to unambiguously determine its structure and quantify its purity.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of new chemical compounds. chromatographyonline.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight and, consequently, its elemental composition. This is a critical first step in confirming the molecular formula.

Further structural details are revealed through tandem mass spectrometry (MS/MS). In this technique, the this compound molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce the connectivity of atoms and identify key functional groups. For instance, studies on related compounds like pseudoephedrine show characteristic fragment ions that can be used to confirm the core structure. researchgate.net The fragmentation pathways of this compound would be compared with those of known related structures to confirm its identity. researchgate.net

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Observation | Interpretation |

|---|---|---|---|

| HRMS (e.g., Q-TOF) | Exact Mass | [M+H]⁺ | Confirms elemental composition. |

| Tandem MS (MS/MS) | Fragment Ions | Series of m/z values | Reveals structural components and connectivity. |

This table is illustrative and based on standard analytical procedures for novel compounds.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a chemical compound and for quantifying it in various mixtures. sielc.com A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products.

The development of an HPLC method involves optimizing several parameters, as detailed in the table below. researchgate.net Reversed-phase HPLC, using a C18 column, is a common starting point for the analysis of compounds like pseudoephedrine and its analogues. nih.gov The method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

Table 2: Typical HPLC Method Parameters for Analysis of Pseudoephedrine-related Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, 5 µm) | Separation based on hydrophobicity. sielc.com |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution | To achieve optimal separation (resolution) of components. nih.gov |

| Flow Rate | 1.0 mL/min | To ensure reproducible retention times. researchgate.net |

| Detection | UV Spectrophotometry (e.g., at 210-265 nm) | To detect and quantify the compound. researchgate.netresearchgate.net |

| Injection Volume | 10-20 µL | A small, precise volume for accurate quantification. |

This table represents a typical starting point for method development.

Mass Spectrometry for Structural Elucidation of this compound

Molecular Modeling and Computational Chemistry in this compound Studies

Computational methods are powerful tools for investigating the properties of molecules at an atomic level, providing insights that can be difficult to obtain through experiments alone.

The three-dimensional structure and chirality (the "handedness" of a molecule) are critical to a compound's biological activity. Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to determine the most stable 3D conformation of this compound. researchgate.net These calculations can also predict various molecular properties like bond lengths, charge distribution, and spectroscopic parameters, which can be compared with experimental data to confirm the structure. researchgate.net

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of this compound. nih.govnih.gov By simulating the movement of the atoms over time, MD can reveal how the molecule behaves in different environments, such as in a solvent or near a biological receptor. This is particularly important for understanding the relationship between its structure and its potential function.

In silico (computer-based) methods can be used to predict how this compound might interact with biological targets, such as proteins and enzymes. nih.gov Molecular docking is a key technique in this area. It involves computationally "placing" the this compound molecule into the binding site of a target receptor to predict the strength and mode of interaction. plos.org

This predictive approach can help to identify potential biological targets for this compound and to generate hypotheses about its mechanism of action. The results from docking studies can guide further experimental work, saving time and resources.

Quantum Mechanical (MO-calculations) and Molecular Dynamics Simulations for Structure-Chirality Relationships

Stability Assessment in Research Formulations and Biological Matrices

Understanding the stability of this compound is crucial for its use in research. Stability studies are designed to determine how the compound changes over time under various conditions. researchgate.net This involves exposing the compound to different temperatures, humidity levels, and light, as well as to acidic, basic, and oxidative conditions.

The degradation of this compound is monitored using a stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products. nih.govresearchgate.net Similar methodologies are used to assess the stability of the compound in biological matrices, such as plasma, which is essential for any future preclinical studies. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pseudoephedrine |

| Ephedrine (B3423809) |

Future Research Trajectories and Translational Outlook for Pseudoephedroxane

Rational Design and Synthesis of Novel Pseudoephedroxane Analogs with Enhanced Biological Activity

The development of novel analogs of this compound is a key area for future research, aiming to enhance its therapeutic properties while minimizing potential off-target effects. The synthesis of this compound has been reported, and this provides a foundation for creating new derivatives. researchgate.netjst.go.jp

Key Research Directions:

Structure-Activity Relationship (SAR) Studies: A critical avenue of investigation involves the synthesis of a library of this compound analogs to elucidate clear SARs. By systematically modifying the chemical structure, researchers can identify the key molecular features responsible for its biological activity. This could involve altering substituents on the phenyl ring or modifying the oxazolidinone core.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding affinity of novel analogs to their pharmacological targets. This in silico approach can help prioritize the synthesis of compounds with the highest potential for enhanced activity.

Stereoselective Synthesis: The stereochemistry of this compound is crucial for its biological function. Future synthetic strategies should focus on stereoselective methods to produce enantiomerically pure analogs, allowing for a more precise evaluation of their individual pharmacological effects.

Exploration of Untapped Therapeutic Applications and Pharmacological Targets for this compound

While initial research has highlighted the anti-inflammatory and CNS inhibitory effects of this compound, its full therapeutic potential remains largely unexplored. nih.govresearchgate.net

Potential Therapeutic Areas:

Inflammatory Disorders: Given its demonstrated anti-inflammatory activity in preclinical models, further investigation into its efficacy for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease is warranted. researchgate.net Studies have shown its ability to suppress edema induced by various inflammatory mediators. researchgate.net

Neurological Conditions: The inhibitory effect of this compound on the central nervous system suggests potential applications in conditions characterized by neuronal hyperexcitability, such as certain seizure disorders or anxiety. nih.gov

Pain Management: The compound's anti-inflammatory properties may also translate to analgesic effects, making it a candidate for the development of novel pain therapeutics. researchgate.net

Identifying Pharmacological Targets:

A crucial step will be to identify the specific molecular targets through which this compound exerts its effects. Techniques such as transcriptomic profiling and the use of CRISPR-Cas9 for target validation can be employed to uncover its mechanism of action at the molecular level.

Development of Advanced Methodologies for this compound Research and Development

Advancements in analytical and research methodologies will be instrumental in accelerating the study of this compound.

Methodological Enhancements:

High-Throughput Screening (HTS): The development of HTS assays will enable the rapid screening of large libraries of this compound analogs to identify compounds with desired biological activities.

Advanced Analytical Techniques: The use of sophisticated techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has already been crucial in the study of Ephedra alkaloids. Further refinement of these methods will allow for more precise quantification and characterization of this compound and its metabolites. The development of deuterated standards, such as this compound-d3, will also aid in quantitative analysis. calpaclab.com

"Omics" Technologies: Employing genomics, proteomics, and metabolomics will provide a comprehensive understanding of the biological pathways modulated by this compound, offering insights into both its therapeutic effects and potential for adverse reactions.

Integration of this compound Research into Preclinical and Clinical Development Pipelines

The ultimate goal of this compound research is its translation into clinically effective therapies. This requires a structured progression from preclinical studies to human clinical trials.

Preclinical Development:

In Vivo Efficacy Models: Robust preclinical studies using animal models of relevant diseases are necessary to establish the in vivo efficacy of this compound and its analogs. These studies should also assess the pharmacokinetic profile of the compounds.

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are required to evaluate the potential risks associated with this compound administration before it can be considered for human trials.

Clinical Development:

Phase I Trials: The initial phase of clinical testing in healthy volunteers will focus on assessing the safety, tolerability, and pharmacokinetic properties of this compound.

Phase II and III Trials: Subsequent trials in patient populations will be designed to evaluate the therapeutic efficacy of the compound for specific indications and to continue monitoring its safety. There is evidence of pseudoephedrine, a related compound, having undergone Phase 3 trials for nasal congestion, which may provide some context for future clinical trial design. drugbank.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO2 | alfa-chemistry.comnih.gov |

| Molecular Weight | 191.23 g/mol | alfa-chemistry.comnih.gov |

| IUPAC Name | (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone | usbio.net |

| CAS Number | 16251-47-1 | alfa-chemistry.com |

| Central Nervous System Effect | Inhibitory | nih.gov |

| Anti-inflammatory Activity | Yes | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. How can Pseudoephedroxane be distinguished from structurally similar β-phenethylamine derivatives in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for separation and quantification. Optimize mobile phase gradients (e.g., acetonitrile/ammonium formate buffer) and column selection (C18 reverse-phase) to resolve retention time differences. Validate specificity via nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical shifts (e.g., 2(S),3(R) vs. 2(S),3(S) configurations) . For quantification, compare against certified reference standards and cross-validate with gas chromatography (GC-MS) to address matrix interference .

Q. What synthetic pathways are recommended for laboratory-scale production of this compound?

- Methodological Answer : Employ stereoselective synthesis using (-)-ephedrine or (+)-pseudoephedrine as precursors. Optimize reaction conditions (e.g., pH, temperature) for reductive amination or alkylation steps, with catalysts like palladium on carbon (Pd/C) for hydrogenation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using high-resolution mass spectrometry (HRMS) and chiral column HPLC. Document detailed protocols for reproducibility, including solvent purification and inert atmosphere requirements .

Q. How do in vitro and in vivo models differ in evaluating this compound’s pharmacological activity?

- Methodological Answer : For in vitro studies, use receptor-binding assays (e.g., α- and β-adrenergic receptors) with radiolabeled ligands to determine IC50 values. For in vivo models, prioritize rodent studies with dose-response designs (e.g., tail-flick test for analgesia or blood pressure monitoring). Address interspecies variability by normalizing doses to body surface area and incorporating pharmacokinetic parameters (e.g., bioavailability via oral vs. intravenous administration) . Include negative controls (e.g., saline) and positive controls (e.g., ephedrine) to contextualize results .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s cardiovascular effects across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines. Stratify studies by model (e.g., isolated heart vs. whole-animal), dose ranges, and endpoints (e.g., heart rate vs. arrhythmia incidence). Assess bias via Cochrane Risk of Bias Tool, focusing on blinding and randomization. Perform sensitivity analyses to identify confounding variables (e.g., plant extract purity, co-administered alkaloids). Use Grading of Recommendations Assessment, Development, and Evaluation (GRADE) to weigh evidence quality .

Q. What computational strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate interactions with adrenergic receptors, using crystallographic receptor structures (PDB IDs: 2RH1, 3NYA). Validate docking poses via molecular dynamics simulations (GROMACS) to assess binding stability. Compare SAR with ephedrine derivatives using quantitative structure-activity relationship (QSAR) models, incorporating descriptors like logP, polar surface area, and hydrogen-bonding capacity. Cross-reference results with in vitro binding data to refine predictive accuracy .

Q. How can data reproducibility be ensured in studies of this compound’s metabolic pathways?

- Methodological Answer : Standardize hepatocyte or microsomal incubation conditions (e.g., NADPH concentration, incubation time) across labs. Use stable isotope-labeled this compound (e.g., deuterated analogs) for LC-MS/MS metabolite tracking. Share raw datasets (e.g., mzML files) via repositories like MetaboLights. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, including instrument parameters and quality control metrics .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other Ma Huang alkaloids?

- Methodological Answer : Implement isobolographic analysis to quantify synergy in in vivo models (e.g., analgesic efficacy). Prepare fixed-ratio combinations of this compound with ephedrine/pseudoephedrine and compare observed vs. expected effects. For mechanistic insights, use knock-out cell lines (e.g., CRISPR-edited adrenergic receptor mutants) to isolate individual compound contributions. Validate findings with transcriptomic profiling (RNA-seq) to identify co-regulated pathways .

Q. How can ethnopharmacological studies critically evaluate traditional claims about this compound-containing preparations?

- Methodological Answer : Design comparative efficacy trials using standardized extracts (e.g., quantified alkaloid content via HPLC). Employ double-blind, placebo-controlled protocols for human studies, with endpoints aligned with traditional claims (e.g., bronchodilation metrics). Incorporate ethnobotanical surveys to contextualize dosage forms and administration routes. Validate bioactivity via ex vivo organ bath assays (e.g., tracheal smooth muscle relaxation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.